molecular formula C18H24OSi B1442983 {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol CAS No. 947515-76-6

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol

Cat. No.: B1442983
CAS No.: 947515-76-6
M. Wt: 284.5 g/mol
InChI Key: SZEWDPYNFNJUHJ-UHFFFAOYSA-N
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Description

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol ( 947515-76-6) is an organosilicon compound with the molecular formula C 18 H 24 OSi and a molecular weight of 284.47 g/mol . This chemical serves as a specialized building block in advanced materials research, particularly in the development of high-performance polymers. A key research application of this methanol derivative is in the formulation of high-chemical-resistant positive photosensitive resin compositions . These resins are critical in semiconductor manufacturing and advanced electronic packaging, where they function as passivation layers, interlayer insulators, and stress buffer coatings. Within these compositions, silicon-containing structures contribute to the material's overall performance and stability . The compound's structure, featuring both a benzyl alcohol group and a bulky, sterically hindered silyl group, makes it a valuable intermediate for constructing more complex molecular architectures. This product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[2-[dimethyl-(2,4,6-trimethylphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OSi/c1-13-10-14(2)18(15(3)11-13)20(4,5)17-9-7-6-8-16(17)12-19/h6-11,19H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEWDPYNFNJUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C)(C)C2=CC=CC=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726229
Record name {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947515-76-6
Record name {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
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Preparation Methods

General Synthetic Strategy

The synthesis of {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol typically involves:

  • Introduction of the dimethyl(2,4,6-trimethylphenyl)silyl group onto a phenyl precursor.
  • Functionalization of the phenyl ring with a hydroxymethyl (-CH2OH) group at the ortho position relative to the silyl substituent.

The key challenge lies in the selective attachment of the bulky dimethyl(2,4,6-trimethylphenyl)silyl moiety and the subsequent or simultaneous installation of the hydroxymethyl group.

Organosilicon Compound Formation

One common approach is the preparation of tri-organo-silane intermediates of the general formula $$ (R1)(R2)(R3)SiZ2 $$, where the substituents include dimethyl and 2,4,6-trimethylphenyl groups. According to patent US20050070730A1, such tri-organo-silane compounds can be synthesized via hydrosilylation or substitution reactions involving chlorosilanes and organometallic reagents.

Step Reagents/Conditions Outcome Reference
1 Reaction of chlorosilane with 2,4,6-trimethylphenyl lithium or Grignard reagent Formation of dimethyl(2,4,6-trimethylphenyl)silane intermediate
2 Introduction of phenyl group via lithiation and silylation Formation of 2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl intermediate

Hydroxymethyl Group Installation

The hydroxymethyl (-CH2OH) group on the phenyl ring can be introduced through several methods:

  • Hydroxymethylation of the phenyl ring: This can be achieved by formylation followed by reduction or direct hydroxymethylation using formaldehyde derivatives.
  • Carbonylation reactions: Using carbon monoxide equivalents such as 2,4,6-trichlorophenyl formate or N-formylsaccharin under palladium catalysis to introduce aldehyde intermediates, which can be further reduced to alcohols.
Method Reagents/Conditions Notes Reference
Hydroxymethylation via formylation 2,4,6-Trichlorophenyl formate with Pd catalyst and trialkylamine Generates aldehyde intermediate, convertible to alcohol
Reductive carbonylation N-formylsaccharin, Pd(OAc)2 catalyst, triethylsilane, Na2CO3, DMF, 75-85 °C Efficient conversion to aldehyde followed by hydride reduction
Reduction of aldehyde to alcohol Standard hydride reducing agents (e.g., NaBH4) Converts aldehyde intermediate to hydroxymethyl group Inferred

Intramolecular Allylation and Silyl Group Stability

A related synthetic approach involves intramolecular allylation reactions of silyl-substituted acetals, which can be highly diastereoselective and yield silyl-functionalized alcohols. The reaction proceeds via an oxocarbenium ion intermediate and Lewis acid catalysis.

Key points include:

  • Formation of an unstable silyl fluoride intermediate that hydrolyzes readily to silanol derivatives.
  • The overall process yields silyl-substituted alcohols with good stereochemical control.
  • The method achieves overall yields exceeding 80% in two steps.

Although this method is more specific to allylsilanes, it demonstrates the utility of silyl intermediates in constructing hydroxylated organosilicon compounds.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Notes Reference
Synthesis of dimethyl(2,4,6-trimethylphenyl)silane Reaction of chlorosilane with 2,4,6-trimethylphenyl lithium/Grignard High yield, key intermediate
Attachment of silyl group to phenyl ring Lithiation of phenyl ring followed by silylation Selective ortho substitution
Carbonylation to aldehyde intermediate Pd-catalyzed carbonylation using 2,4,6-trichlorophenyl formate or N-formylsaccharin Efficient, scalable
Reduction to hydroxymethyl group NaBH4 or hydride donor (e.g., triethylsilane) High yield conversion to alcohol [Inferred]
Intramolecular allylation (alternative) Lewis acid catalysis of silyl-substituted acetals High diastereoselectivity, >80% yield

Chemical Reactions Analysis

Types of Reactions

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol undergoes various types of chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Corresponding ketones or carboxylic acids

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions

      Products: Corresponding alcohols or hydrocarbons

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide

      Products: Corresponding halides

Common Reagents and Conditions

The common reagents and conditions used in the reactions of this compound include anhydrous solvents, acidic or basic media, and specific oxidizing or reducing agents depending on the desired reaction.

Major Products

The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, hydrocarbons, and halides, depending on the type of reaction and reagents used.

Scientific Research Applications

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol has several scientific research applications, including:

  • Chemistry

    • Used as a precursor in the synthesis of other organosilicon compounds.
    • Employed in the study of silicon-based reaction mechanisms.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine

    • Explored for its potential use in drug delivery systems due to its unique chemical properties.
  • Industry

    • Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with 2,4,6-Trimethylphenyl Groups

The mesityl group is a recurring motif in compounds designed for steric stabilization or tailored reactivity. Key comparisons include:

Table 1: Structural Comparison of Mesityl-Containing Compounds
Compound Name Functional Group Key Structural Features Applications/Properties References
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol Phenylmethanol + silyl Bulky silyl group enhances steric hindrance Potential precursor for functional materials N/A
Fluoro(2,4,6-trimethylphenyl)acetic acid Fluorinated carboxylic acid Mesityl + fluorine increases electronegativity Pharmaceutical intermediates
Benzoic acid, 2,4,6-trimethylphenyl ester Ester Mesityl ester group improves hydrolytic stability Polymer additives or plasticizers
4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene (CL1) Silyl crosslinker Norbornenyl groups enable ring-opening metathesis Thermoset polymer networks
Hoveyda-Grubbs Catalyst 2nd Generation Ruthenium-carbene complex Mesityl ligands stabilize the catalyst Olefin metathesis reactions
Key Observations:
  • Steric Effects: The mesityl group in this compound likely reduces reactivity at the silicon center, similar to its role in stabilizing the Hoveyda-Grubbs catalyst .
  • Functional Group Diversity: Unlike fluorinated acids (e.g., Fluoro(2,4,6-trimethylphenyl)acetic acid), the target compound’s methanol group offers nucleophilic reactivity, enabling esterification or crosslinking .
  • Thermal Stability : Silyl-containing compounds like CL1 exhibit high thermal stability in polymer networks, suggesting analogous behavior in the target compound .

Comparison with Silyl-Functionalized Compounds

Silyl groups are pivotal in materials science and catalysis. Notable comparisons include:

Table 2: Silyl Group Functionalization Trends
Compound Name Silyl Substituents Reactivity/Applications References
This compound Dimethyl + mesityl Steric shielding; potential crosslinking agent N/A
CL1 Crosslinker Dimethyl + norbornenyl Enables ROMP (ring-opening metathesis polymerization)
Fluoro(2,4,6-trimethylphenyl)acetonitrile Mesityl + nitrile Electron-withdrawing nitrile enhances polarity
Key Observations:
  • Crosslinking Potential: The target compound’s silyl group may act as a latent crosslinker in polymers, akin to CL1, though its methanol group could introduce additional hydrogen-bonding interactions .
  • Electronic Effects : The mesityl group’s electron-donating nature contrasts with nitrile or fluorine substituents, altering solubility and intermolecular interactions .

Functional Group Reactivity: Alcohol vs. Ester

The methanol group in the target compound distinguishes it from mesityl esters (e.g., benzoic acid, 2,4,6-trimethylphenyl ester):

  • Hydrolytic Stability : Esters (e.g., ) are more hydrolytically stable than alcohols under acidic/basic conditions but less reactive toward nucleophiles .
  • Derivatization Potential: The -CH2OH group allows for oxidation to aldehydes/ketones or esterification, expanding utility in synthesis.

Biological Activity

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol, with the CAS Number 947515-76-6, is a silane derivative that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a dimethylsilyl group attached to a phenyl ring, which is further substituted with a methanol group. Its molecular formula is C18H24OSiC_{18}H_{24}OSi with a molecular weight of 284.5 g/mol. The structural representation can be summarized as follows:

PropertyValue
CAS Number 947515-76-6
Molecular Formula C₁₈H₂₄OSi
Molecular Weight 284.5 g/mol
IUPAC Name [2-[dimethyl-(2,4,6-trimethylphenyl)silyl]phenyl]methanol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts. Preliminary studies suggest potential applications in the following areas:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
  • Neuroprotective Properties : There is emerging evidence supporting its role in neuroprotection, particularly through modulation of neuroinflammatory responses.

Antioxidant Activity

A study conducted by Nazish et al. (2023) evaluated the antioxidant capacity of various silane derivatives, including this compound. The results demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro.

Test MethodIC50 Value (µM)Reference
DPPH Assay25
ABTS Assay30

Anti-inflammatory Effects

Research highlighted in the literature shows that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This inhibition suggests potential therapeutic applications in chronic inflammatory diseases.

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-α1509040
IL-61206050

Neuroprotective Properties

In a neurobiology study involving mouse models of neuroinflammation, this compound was shown to reduce microglial activation and promote neuronal survival after oxidative stress exposure. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol?

  • Answer : The compound is synthesized via silylation reactions, where a dimethylsilyl group bearing a 2,4,6-trimethylphenyl (mesityl) substituent is introduced to a phenylmethanol precursor. Key steps include:

  • Protection of hydroxyl groups to prevent undesired side reactions.
  • Grignard or organolithium reagents for silyl group transfer, as seen in organometallic synthesis of related mesityl-containing compounds .
  • Purification via column chromatography or recrystallization to achieve >96% purity, as emphasized in high-purity organics preparation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm the silyl group integration and substitution pattern.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
  • X-ray Crystallography : Resolves steric effects of the bulky silyl group, as demonstrated in structurally similar mesityl derivatives .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH, Si-C bonds) .

Q. How should this compound be stored to maintain stability?

  • Answer :

  • Store under inert atmosphere (argon/nitrogen) to prevent oxidation of the silyl group.
  • Protect from light and moisture using amber glassware and desiccants, as recommended for analogous alcohols .
  • Avoid prolonged exposure to air, which may hydrolyze the silyl ether .

Advanced Research Questions

Q. How does the bulky silyl group influence the compound’s reactivity in catalytic applications?

  • Answer : The mesityl-substituted silyl group introduces steric hindrance , which:

  • Stabilizes reactive intermediates (e.g., radicals or carbocations) in catalytic cycles.
  • Directs regioselectivity in cross-coupling reactions by shielding specific sites on the aromatic ring.
  • Enhances thermal stability in organometallic catalysts, as observed in ruthenium complexes with mesityl ligands .

Q. What computational models are used to predict the compound’s electronic and steric effects?

  • Answer :

  • Density Functional Theory (DFT) : Calculates electron distribution and steric maps to quantify substituent effects.
  • Molecular Dynamics (MD) : Simulates interactions in catalytic systems, particularly for mesityl-containing ligands .
  • Hammett Parameters : Correlate substituent electronic effects with reaction rates, though steric parameters (e.g., Tolman Cone Angle) are more relevant here .

Q. How can conflicting data on the compound’s acidity be resolved?

  • Answer : Discrepancies in acidity measurements may arise from:

  • Solvent effects (e.g., polar vs. non-polar media).
  • Purity issues : Ensure >96% purity via HPLC or GC-MS, as impurities (e.g., residual acids) can skew results .
  • Experimental conditions : Standardize pH measurements under inert atmospheres to avoid oxidation .

Q. What role does this compound play in polymer chemistry or photoinitiation?

  • Answer : The mesityl-silyl group may act as a photoinitiator in UV-curable resins, similar to diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide derivatives. Mechanisms include:

  • Radical generation under UV light for polymerization.
  • Thermal stability for controlled curing processes .

Methodological Considerations

Q. How to optimize reaction yields in silylation reactions involving this compound?

  • Answer :

  • Use anhydrous conditions and rigorously dry solvents (e.g., molecular sieves).
  • Employ catalytic bases (e.g., triethylamine) to neutralize byproducts.
  • Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-silylation .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate halogenated or silylated waste for professional treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Reactant of Route 2
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{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol

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